3-phenethyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-phenethyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 1 with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group and at position 3 with a phenethyl chain. The quinazoline-dione scaffold is known for its bioactivity in medicinal and agrochemical contexts, while the 1,2,4-oxadiazole moiety enhances electron-withdrawing properties and metabolic stability .
Properties
IUPAC Name |
3-(2-phenylethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c30-24-20-13-7-8-14-21(20)29(25(31)28(24)16-15-18-9-3-1-4-10-18)17-22-26-23(27-32-22)19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUROYVQANPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-phenethyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazolinone family. Its unique structure incorporates a quinazolinone core, a phenethyl group, and a 1,2,4-oxadiazole moiety, which contribute to its diverse biological activities. This article reviews the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.5 g/mol. The compound's structure is characterized by the following components:
| Component | Description |
|---|---|
| Quinazolinone Core | Central structure associated with various biological activities |
| Phenethyl Group | Enhances lipophilicity and biological interactions |
| 1,2,4-Oxadiazole Moiety | Imparts specific chemical properties |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinazoline derivatives, including our compound of interest. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : Compounds derived from quinazoline scaffolds showed moderate to strong inhibition zones against Staphylococcus aureus and Escherichia coli. One study reported inhibition zones ranging from 10 mm to 15 mm with minimum inhibitory concentration (MIC) values between 65 mg/mL to 80 mg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Properties
The quinazoline derivatives have also been studied for their anticancer potential. A series of compounds were synthesized and tested for cytotoxicity against various cancer cell lines. Notably:
- PARP Inhibition : Some derivatives demonstrated potent inhibition of PARP enzymes with IC50 values in the nanomolar range (10^-9 M), indicating their potential as anticancer agents .
The mechanisms through which the compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to certain receptors could modulate signal transduction pathways.
- DNA Intercalation : The compound might intercalate into DNA, affecting gene expression and cellular functions .
Case Studies
- Antibacterial Activity Study : A study focused on synthesizing derivatives from the quinazoline scaffold found that modifications at the 1 and 3 positions significantly enhanced antibacterial activity. The most promising compounds showed broad-spectrum activity against multiple bacterial strains .
- Anticancer Activity Assessment : Another research project synthesized various quinazoline derivatives and tested them against cancer cell lines. Compounds with oxadiazole moieties exhibited enhanced cytotoxicity compared to those without .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial properties. In a study evaluating various quinazoline derivatives against Gram-positive and Gram-negative bacteria, several compounds showed promising results. Notably:
- Compound 13 and Compound 15 exhibited broad-spectrum activity against both types of bacteria.
- These compounds were tested using the Agar well diffusion method, revealing inhibition zones comparable to standard antibacterial drugs like ampicillin .
The mechanism of action for these compounds typically involves inhibition of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial replication .
Anticancer Activity
The quinazoline scaffold is widely recognized for its anticancer properties. Compounds containing this structure have been reported to inhibit various cancer cell lines through multiple mechanisms:
- Quinazoline derivatives have shown effectiveness in targeting specific kinases involved in cancer progression.
- The introduction of oxadiazole rings has been associated with enhanced cytotoxicity against cancer cells due to improved binding affinities to target proteins .
A comprehensive study on a series of quinazoline derivatives indicated that modifications at the 1 and 3 positions could yield compounds with increased potency against specific cancer types .
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, some quinazoline derivatives have demonstrated anti-inflammatory effects:
- Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- For example, a series of 4(3H)-quinazolinones exhibited significant efficacy in reducing inflammation in animal models .
Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study involving the synthesis and evaluation of quinazoline derivatives found that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria. The most effective compounds were identified based on their inhibition zones compared to standard treatments .
- Anticancer Evaluation : Another research project focused on the anticancer potential of quinazoline derivatives revealed that compounds modified with oxadiazole rings exhibited higher potency against breast cancer cell lines than unmodified counterparts. This suggests that structural modifications can significantly influence biological activity .
- Inflammation Model : In vivo studies demonstrated that certain quinazoline derivatives could reduce inflammation-induced edema by inhibiting key inflammatory mediators. This highlights their potential therapeutic application in treating inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Core Structure Impact: The thieno[2,3-d]pyrimidine core in –2 derivatives shows antimicrobial activity, but sulfur substitution may alter bioavailability compared to quinazoline-diones .
- Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole group (electron-withdrawing) contrasts with quinconazole’s 1,2,4-triazole (found in pesticides), suggesting divergent target affinities .
Table 2: Activity Comparison Against Reference Standards
Key Findings:
- Antimicrobial Activity: The oxadiazole-substituted thienopyrimidine-diones (–2) show efficacy comparable to metronidazole and streptomycin, suggesting the target compound’s oxadiazole group may similarly enhance antimicrobial potency .
- Anti-Mycobacterial Specificity : The piperidinylmethyl-substituted quinazoline-dione () demonstrates how bulky, flexible substituents can redirect activity toward mycobacteria .
- Antiviral Potential: The phenoxyethyl chain in ’s compound highlights how lipophilic groups may optimize binding to viral enzyme targets like DHODH .
Preparation Methods
Condensation of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. In a method adapted from Molecules (2004), phenethylamine is condensed with isatoic anhydride (2a ) in ethanol under reflux to form 2-(2-phenylethylamino)benzamide (3ac ). This intermediate undergoes cyclization using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane with triethylamine as a base, yielding 3-phenethylquinazoline-2,4-dione (4c ) (75% yield).
Reaction Conditions:
- Solvent: Dichloromethane
- Base: Triethylamine (3 eq)
- Temperature: Reflux (40°C)
- Time: 2 hours
- Melting Point: 173–175°C
- IR (KBr): 2937 cm⁻¹ (C-H stretch), 1719 cm⁻¹ (C=O), 1653 cm⁻¹ (C=N)
- ¹H NMR (δ): 10.40 (s, NH), 8.15 (dd, Ar-H), 7.50–7.20 (m, Ar-H), 4.10 (t, CH₂), 2.90 (t, CH₂)
Alternative One-Pot Synthesis
A one-pot approach reported in Chemical and Pharmaceutical Bulletin (2014) utilizes potassium cyanate (KOCN) and acetic acid to convert 4-fluoro-2-aminobenzoic acid into the corresponding urea derivative, followed by cyclization under basic conditions. While this method is efficient for unsubstituted quinazolinediones, modifications are required to introduce the phenethyl group.
Synthesis of 3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole
Nitrile Formation and Amidoxime Synthesis
The oxadiazole moiety is prepared from benzaldehyde derivatives. Phenylacetaldehyde (4a ) reacts with aqueous ammonia and iodine in tetrahydrofuran (THF) to form phenylacetonitrile (5a ) (76–80% yield). Subsequent reflux with hydroxylamine hydrochloride and sodium carbonate in methanol yields phenylamidoxime (6a ).
Reaction Conditions:
- Solvent: Methanol
- Reagents: NH₂OH·HCl, Na₂CO₃
- Temperature: Reflux (65°C)
- Time: 12–18 hours
Cyclization to Oxadiazole
Phenylamidoxime (6a ) is treated with chloroacetyl chloride in dry acetone to form a benzimidamide intermediate (7a ), which undergoes cyclization in toluene under reflux to yield 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole (8a ).
Reaction Conditions:
- Solvent: Toluene
- Temperature: Reflux (110°C)
- Time: 4 hours
- Purification: Column chromatography (hexane:ethyl acetate, 9:1)
- Appearance: Yellow oil
- ¹H NMR (δ): 4.91 (s, CH₂Cl), 7.50–7.80 (m, Ar-H)
Coupling of Quinazoline and Oxadiazole Moieties
Nucleophilic Substitution
The final step involves alkylation of 3-phenethylquinazoline-2,4-dione (4c ) with 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole (8a ). In dimethylformamide (DMF), anhydrous potassium carbonate (K₂CO₃) and potassium iodide (KI) facilitate the displacement of chlorine, yielding the target compound.
Reaction Conditions:
- Solvent: DMF
- Base: K₂CO₃ (1.2 eq)
- Catalyst: KI (1 eq)
- Temperature: Room temperature (25°C)
- Time: 24 hours
Characterization Data for Target Compound:
- Yield: 82–88%
- Melting Point: 155–157°C
- ¹H NMR (δ): 8.29 (dd, Ar-H), 7.70–7.30 (m, Ar-H), 4.91 (s, CH₂), 4.11 (q, N-CH₂), 2.90 (t, CH₂)
- ¹³C NMR (δ): 165.2 (C=O), 162.0 (C=N), 55.1 (OCH₃), 39.5 (CH₂)
Optimization and Challenges
Yield Improvement Strategies
- Triphosgene vs. Ethyl Chloroformate: Triphosgene provides higher cyclization yields (75%) compared to ethyl chloroformate, which leads to side products.
- Oxadiazole Purification: Column chromatography is critical for isolating oxadiazole intermediates, with hexane:ethyl acetate (9:1) achieving optimal separation.
Stability Considerations
The chloromethyl oxadiazole intermediate (8a ) is moisture-sensitive, requiring anhydrous conditions during coupling. The trifluoromethyl group in analogous compounds enhances stability but is absent in this derivative.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic strategies for preparing 3-phenethyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazoline core followed by oxadiazole functionalization. Critical steps include:
- Cyclocondensation : Using precursors like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride under reflux, followed by hydrolysis to remove chlorine intermediates .
- Alkylation : Introducing substituents (e.g., benzyl chlorides, chloroacetamides) to the quinazoline scaffold under controlled conditions. Solvents like dimethylformamide (DMF) and bases like sodium hydride (NaH) are often employed to enhance reactivity .
- Oxadiazole Formation : Cyclization of hydrazide intermediates with aryl nitriles or carboxylic acids in the presence of activating agents like 1,1’-carbonyldiimidazole (CDI) .
Q. Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Adjust solvent polarity (e.g., DMF for high-temperature reactions, acetonitrile for milder conditions) to improve yield and purity .
Q. How is the structural identity of this compound validated, and what analytical techniques are most reliable?
Structural elucidation relies on a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular connectivity, particularly for distinguishing quinazoline and oxadiazole protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for detecting impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and oxadiazole (C=N) stretches .
- X-ray Crystallography : Resolves 3D conformation, though limited by crystal quality .
Q. Validation Protocol :
Advanced Research Questions
Q. What methodologies are used to investigate the compound’s antimicrobial activity, and how can contradictory data between studies be resolved?
Experimental Design :
- In Vitro Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Mechanistic Studies : Evaluate enzyme inhibition (e.g., DNA gyrase) via fluorometric assays or molecular docking to predict binding interactions .
Q. Addressing Data Contradictions :
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR Strategies :
- Functional Group Modifications :
- Pharmacokinetic Profiling :
Case Study : Derivatives with 3-bromophenyl substitutions showed 2-fold higher antimicrobial activity than unmodified analogs, likely due to enhanced halogen bonding .
Q. What are the challenges in elucidating the compound’s mechanism of action, and how can computational tools aid this process?
Challenges :
Q. Computational Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
